molecular formula C22H18BrNO4 B214429 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B214429
M. Wt: 440.3 g/mol
InChI Key: QKMCWQWUOGUCDZ-UHFFFAOYSA-N
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Description

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides, in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a carbonyl group at the 3-position.

    Reduction: Formation of a hydroxyl group in the furan ring.

    Substitution: Formation of various substituted derivatives at the 5-position.

Scientific Research Applications

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
  • 1-benzyl-5-bromo-3-hydrazonoindolin-2-one
  • 1-benzyl-3-hydroxy-1H-indazole

Uniqueness

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its biological activity and specificity .

Properties

Molecular Formula

C22H18BrNO4

Molecular Weight

440.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C22H18BrNO4/c1-14-7-10-20(28-14)19(25)12-22(27)17-11-16(23)8-9-18(17)24(21(22)26)13-15-5-3-2-4-6-15/h2-11,27H,12-13H2,1H3

InChI Key

QKMCWQWUOGUCDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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